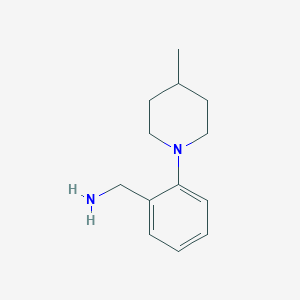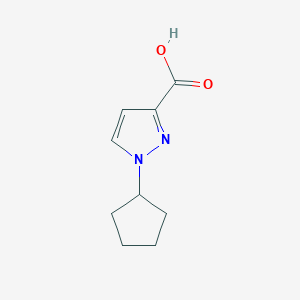![molecular formula C15H15ClN2 B1342770 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 937604-35-8](/img/structure/B1342770.png)
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds
准备方法
The synthesis of 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can be achieved through several synthetic routes. One common method involves the reaction of 3-chloroaniline with 3,4-dihydroisoquinoline under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst, such as palladium on carbon, to facilitate the coupling reaction. The reaction mixture is usually heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反应分析
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically leads to the formation of quinoline derivatives, which are important intermediates in the synthesis of various pharmaceuticals .
-
Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This reaction can lead to the formation of reduced isoquinoline derivatives, which may have different biological activities compared to the parent compound .
-
Substitution: : The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
科学研究应用
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex isoquinoline derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential pharmaceutical applications .
-
Biology: : In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses .
-
Medicine: : The compound is explored for its potential use in drug development. Its unique chemical structure makes it a valuable candidate for the design and synthesis of new drugs with improved efficacy and safety profiles .
-
Industry: : In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it a useful intermediate in the production of various chemical products .
作用机制
The mechanism of action of 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
The compound’s molecular structure allows it to interact with multiple targets, making it a versatile molecule for drug discovery. Researchers study its binding affinity, selectivity, and pharmacokinetic properties to optimize its therapeutic potential .
相似化合物的比较
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline can be compared with other similar compounds, such as:
-
2-Chloro-3-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline: : This compound has a similar structure but with the chloro group positioned differently. The change in position can affect its reactivity and biological activity .
-
3-Bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline: : The substitution of the chloro group with a bromo group can lead to different chemical and biological properties. Bromine is more reactive than chlorine, which can influence the compound’s reactivity in chemical reactions .
-
3-Chloro-2-[2(1H)-isoquinolinyl]-aniline: : This compound lacks the dihydro moiety, which can affect its stability and reactivity. The presence of the dihydro moiety in this compound contributes to its unique chemical properties .
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
属性
IUPAC Name |
3-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-6-3-7-14(17)15(13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZRKUUHOSQIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
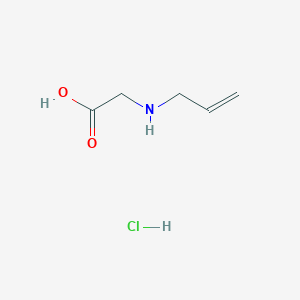
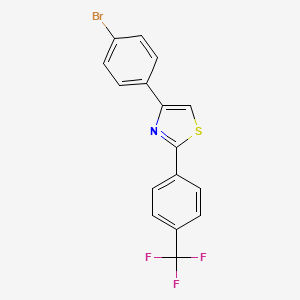
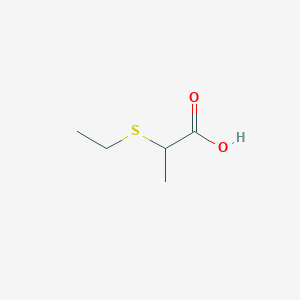
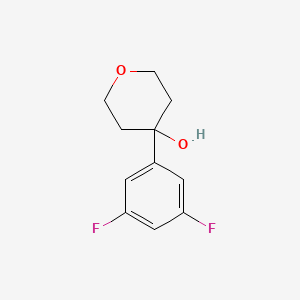
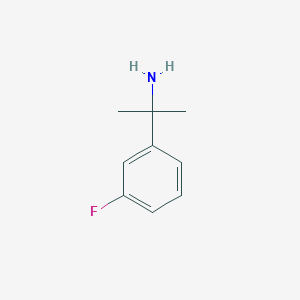
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
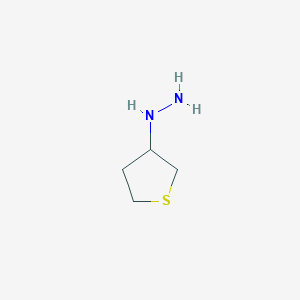
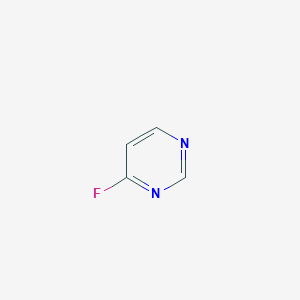
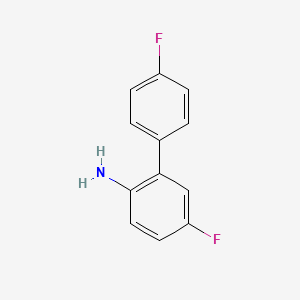
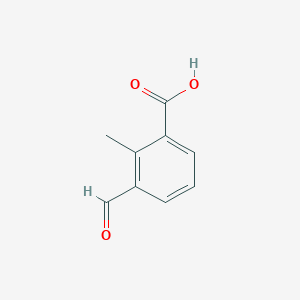

![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)
